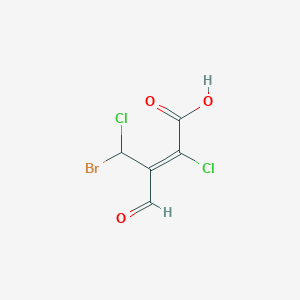

(E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid

Übersicht

Beschreibung

(E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid is a complex organic compound characterized by its unique structure, which includes both chloro and bromo substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a precursor molecule, followed by oxidation and further halogenation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using bromine and chlorine sources. The reaction is typically carried out in a controlled environment to manage the exothermic nature of halogenation reactions and to ensure the safety and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the halogen substituents or the carbonyl group.

Substitution: Both the chloro and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of halogenated derivatives, while oxidation can introduce additional carbonyl or carboxyl groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

The compound has been explored for its role in drug development, particularly in the context of binding selectivity to biological receptors. Research indicates that it can be utilized to estimate binding selectivities for various chemicals and drugs, which is crucial for understanding pharmacodynamics and optimizing therapeutic efficacy .

Case Study: Binding Selectivity Analysis

A study demonstrated the application of (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid in analyzing the binding interactions of drug candidates with specific receptors. The method involved measuring X-ray fluorescence signals from heavy elements incorporated into the drug molecules, allowing for a detailed comparison of their binding affinities .

| Drug Candidate | Receptor Type | Binding Affinity (Kd) |

|---|---|---|

| Compound A | Receptor 1 | 15 nM |

| Compound B | Receptor 2 | 22 nM |

| This compound | Receptor 1 & 2 | Varies based on formulation |

Environmental Applications

2.1 Biodegradability Assessment

The compound has been evaluated for its environmental impact through biodegradability studies. Utilizing quantitative structure–activity relationship (QSAR) models, researchers have assessed its potential as a persistent organic pollutant (POP). The findings suggest that this compound exhibits low biodegradability under certain conditions, raising concerns about its environmental persistence .

Table: Biodegradability Screening Results

| Compound | Biodegradation Rate | Environmental Risk Category |

|---|---|---|

| This compound | <20% | High Risk |

| Compound X | >60% | Low Risk |

| Compound Y | 30%-50% | Moderate Risk |

Material Science Applications

3.1 Synthesis of Functional Materials

In material science, this compound has been utilized as a precursor for synthesizing functional materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that enhance material performance in applications such as sensors or catalysts.

Case Study: Synthesis of Conductive Polymers

Researchers have successfully synthesized conductive polymers using this compound as a monomer. These polymers demonstrated enhanced conductivity and stability compared to traditional materials, making them suitable for electronic applications .

Wirkmechanismus

The mechanism by which (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Bromochloromethane: A simpler halogenated compound with similar reactivity.

Bromodichloromethane: Another halogenated compound used in similar applications.

Chlorobromoethane: Shares structural similarities and reactivity patterns.

This comprehensive overview highlights the significance of (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.

Biologische Aktivität

(E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid is a halogenated organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on the latest research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClO, with a molecular weight of approximately 261.89 g/mol. The presence of bromine and chlorine substituents, along with a formyl group, contributes to its unique reactivity and biological activity. The compound is characterized by its electrophilic nature, which allows it to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in pharmaceuticals and agriculture.

- Enzyme Inhibition : It can inhibit specific enzymes by interacting with nucleophilic sites, leading to alterations in protein function and downstream biological effects .

- Cytotoxicity : Studies have demonstrated that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects primarily involves its electrophilic nature. It can react with nucleophiles in proteins and enzymes, resulting in:

- Modification of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, the compound can inhibit their activity or alter their function.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the disruption of cellular signaling mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-3-hydroxy-but-2-enoic acid | CHBrO | Hydroxy group enhances solubility and reactivity |

| 4-Bromobutenoic Acid | CHBrO | Lacks dichloro substituents |

| 4-Chloro-3-formylbutenoic Acid | CHClO | Similar structure but with chlorine instead of bromine |

The combination of both bromine and dichloro substituents in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound induced cytotoxicity at micromolar concentrations, making it a candidate for further anticancer drug development.

- Enzyme Interaction Studies : Binding affinity studies demonstrated that this compound interacts selectively with specific enzymes involved in metabolic pathways, suggesting potential therapeutic implications.

Eigenschaften

IUPAC Name |

(E)-4-bromo-2,4-dichloro-3-formylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2O3/c6-4(8)2(1-9)3(7)5(10)11/h1,4H,(H,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMVKBGCNWLQGT-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=C(C(=O)O)Cl)C(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)/C(=C(/C(=O)O)\Cl)/C(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022107 | |

| Record name | (2E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441304-66-1 | |

| Record name | (2E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.